(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine
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Overview
Description
(1S,4S)-bicyclo[221]hept-5-en-2-amine is a bicyclic amine compound with a unique structure that includes a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine typically involves the use of specific starting materials and reaction conditions. One common method involves the reduction of a bicyclic ketone precursor using a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-3-azabicyclo[2.2.1]hept-5-en-2-one
- (±)-2-azabicyclo[2.2.1]hept-5-en-3-one
Uniqueness
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine is unique due to its specific stereochemistry and the presence of an amine group on the bicyclic ring system. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine |
InChI |
InChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7?/m0/s1 |
InChI Key |
CYMRDAUUJQRTGL-GFCOJPQKSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)N |
Canonical SMILES |
C1C2CC(C1C=C2)N |
Origin of Product |
United States |
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